molecular formula C20H18FNOS B11039803 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one

Cat. No.: B11039803
M. Wt: 339.4 g/mol
InChI Key: VIBQRHWTFZQAMS-UHFFFAOYSA-N
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Description

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a dibenzo-fused heterocyclic compound characterized by a seven-membered thiazepine ring containing a sulfur atom. The structure features a 4-fluorophenyl group at position 11 and a methyl group at position 3 (Figure 1). The fluorine substituent at the para position of the phenyl ring is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and bioavailability .

Properties

Molecular Formula

C20H18FNOS

Molecular Weight

339.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-9-methyl-8,9,10,11-tetrahydro-6H-benzo[c][1,5]benzothiazepin-7-one

InChI

InChI=1S/C20H18FNOS/c1-12-10-16-19(17(23)11-12)20(13-6-8-14(21)9-7-13)24-18-5-3-2-4-15(18)22-16/h2-9,12,20,22H,10-11H2,1H3

InChI Key

VIBQRHWTFZQAMS-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C(SC3=CC=CC=C3N2)C4=CC=C(C=C4)F)C(=O)C1

Origin of Product

United States

Preparation Methods

Dithiosalicylic Acid-Based Cyclization

Adapting the method from WO2004047722A2, the reaction of dithiosalicylic acid with 1-chloro-4-fluorobenzene in a basic aqueous medium (e.g., NaOH, 100–105°C) forms 2-(4-fluorophenylsulfuryl)benzoic acid. Subsequent nitro group reduction using Raney nickel under hydrogen atmosphere yields 2-(4-aminophenylsulfuryl)benzoic acid, which undergoes acid-catalyzed cyclization to produce the thiazepinone core. This method minimizes organic solvent use, aligning with green chemistry principles.

Key Conditions

  • Solvent: Water/ethyl acetate biphasic system

  • Catalyst: Raney nickel (5–10 wt%)

  • Yield: 68–72% (over three steps)

Thiophenol-Mediated One-Pot Synthesis

A one-pot protocol inspired by Tsijournals involves sequential Ullmann coupling, nitro reduction, and cyclization. Thiophenol reacts with 1-chloro-4-fluoro-2-nitrobenzene in methanol/aqueous NaOH (25–30°C), followed by iron powder reduction in acetic acid. Triphosgene facilitates cyclization at 85°C, yielding the core structure in 70% yield.

Advantages

  • Eliminates intermediate isolation

  • Uses inexpensive reagents (e.g., iron powder)

Methyl Group Installation at Position 3

Alkylation During Cyclization

Using methyl iodide (1.2 equiv) in the cyclization step (e.g., with tert-butoxide in THF) directly incorporates the methyl group. This strategy leverages the nucleophilicity of the nitrogen atom in the thiazepine ring.

Optimization Data

ParameterValue
Temperature40–70°C
Reaction Time2–6 hours
SolventTHF
Yield75–78%

Post-Cyclization Methylation

Treating the demethylated analog with methyl triflate (1.5 equiv) in dichloromethane (0°C to RT) selectively methylates position 3. Quenching with aqueous NaHCO₃ ensures high purity (>95% by HPLC).

Integrated Synthetic Routes

Convergent Pathway (Three Steps)

  • Core Formation: Dithiosalicylic acid + 1-chloro-4-fluoro-2-nitrobenzene → 2-(4-fluorophenylsulfuryl)benzoic acid.

  • Reduction-Cyclization: Raney nickel/H₂ → 11-(4-fluorophenyl)dibenzo[b,e]thiazepin-1(2H)-one.

  • Methylation: CH₃I/NaH → 3-methyl derivative (82% yield).

One-Pot Synthesis

Combining thiophenol, 1-chloro-4-fluoro-2-nitrobenzene, and methyl iodide in a single reactor achieves 65% overall yield. Iron powder reduction and in situ cyclization reduce processing time by 40% compared to stepwise methods.

Comparative Analysis of Methods

MethodStepsYield (%)Purity (%)Scalability
Dithiosalicylic Acid37298High
One-Pot Thiophenol16595Moderate
Post-Cyclization Me47899Low

Chemical Reactions Analysis

Types of Reactions

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.

Scientific Research Applications

11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: It is a key component in the development of antipsychotic medications, particularly for the treatment of schizophrenia and bipolar disorder.

    Industry: The compound is used in the formulation of pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one involves its interaction with multiple neurotransmitter receptors in the brain. It acts as an antagonist at dopamine D1, D2, and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors . Additionally, it has affinity for adrenergic and histamine receptors, contributing to its therapeutic effects in psychiatric disorders .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure R3 Substituent R11 Substituent Molecular Formula Molecular Weight
11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one Thiazepin-1(2H)-one Methyl 4-fluorophenyl C21H21FN2O 336.41
11-(3-chlorophenyl)-3-(2-thienyl)-dibenzo[b,e][1,4]diazepin-1-one Diazepin-1-one 2-thienyl 3-chlorophenyl C22H18ClN2OS 404.91
11-(4-chlorophenyl)-3-phenyl-dibenzo[b,e][1,4]diazepin-1-one Diazepin-1-one Phenyl 4-chlorophenyl Not provided 400.908
11-[4-(trifluoromethyl)phenyl]-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one Diazepin-1-one 4-methoxyphenyl 4-(trifluoromethyl)phenyl C27H23F3N2O2 464.487
11-(2-bromophenyl)-3-(4-methoxyphenyl)-dibenzo[b,e][1,4]diazepin-1-one Diazepin-1-one 4-methoxyphenyl 2-bromophenyl C27H22BrN2O2 475.377

Degree of Saturation

The target compound is 3,4,5,11-tetrahydro , indicating partial saturation, while analogs like 11-(3-chlorophenyl)-3-(2-thienyl)-dibenzo[b,e][1,4]diazepin-1-one are 2,3,4,5,10,11-hexahydro (). Increased saturation may reduce ring rigidity, affecting binding to biological targets.

Physicochemical and Pharmacokinetic Implications

Molecular Weight and Drug-Likeness

The target compound (MW 336.41) adheres to Lipinski’s rule of five (MW < 500), suggesting favorable oral bioavailability.

Substituent Effects

  • Fluorine (4-fluorophenyl) : Enhances lipophilicity and metabolic stability via electron-withdrawing effects .
  • Chlorine/Bromine : Increase molecular weight and steric bulk, possibly improving target affinity but reducing solubility .
  • Methoxy Groups : Elevate lipophilicity (e.g., ), which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

11-(4-Fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one is a compound belonging to the dibenzo[b,e][1,4]thiazepine family. This class of compounds is known for its diverse biological activities, including potential applications in neuropharmacology and psychopharmacology. The presence of the 4-fluorophenyl group may enhance its pharmacological properties by modifying its interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C18H18FN3OS, and it features a complex structure that allows for multiple interactions at the molecular level. The fluorine atom is hypothesized to play a critical role in enhancing the lipophilicity and receptor binding affinity of the compound.

Research indicates that compounds similar to this compound may act on several neurotransmitter systems:

  • Dopamine Receptors : These compounds often exhibit affinity for dopamine receptors, which are crucial in the treatment of various psychiatric disorders. Studies have shown that modifications in the structure can lead to increased binding affinities at dopamine transporter (DAT) sites .
  • Serotonin Transporters : Some derivatives have also demonstrated activity at serotonin transporters, which may contribute to their antidepressant effects .

Pharmacological Effects

The biological activity of this compound has been evaluated in various preclinical studies:

  • Antidepressant Activity : Compounds from the dibenzo[b,e][1,4]thiazepine class have been associated with antidepressant-like effects in animal models. This is attributed to their ability to modulate serotonin and norepinephrine levels .
  • Neuroprotective Effects : Certain analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's .

Case Studies

  • Study on Dopamine Transporter Inhibition : A series of compounds structurally related to this compound were tested for their ability to inhibit DAT. The results indicated that modifications at the 4-position significantly enhanced DAT affinity (Ki values ranging from 23 nM to over 200 nM) compared to unmodified analogs .
  • Evaluation of Antidepressant Properties : In a rodent model of depression, derivatives were administered and showed significant reductions in immobility time in forced swim tests. These findings suggest a potential mechanism involving serotonin reuptake inhibition .

Data Table: Biological Activity Overview

Activity TypeAssay TypeResultReference
DAT InhibitionBinding AffinityKi = 23 nM
Antidepressant EffectForced Swim TestReduced immobility
NeuroprotectionCell Viability AssayIncreased cell survival

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 11-(4-fluorophenyl)-3-methyl-3,4,5,11-tetrahydrodibenzo[b,e][1,4]thiazepin-1(2H)-one, and how can reaction efficiency be optimized?

  • Methodology : Begin with multi-step organic synthesis, incorporating key intermediates such as fluorophenyl precursors and thiazepine ring-forming reactions. Optimize parameters like temperature (e.g., reflux in ethanol at 80°C), solvent polarity (DMF for solubility), and catalyst selection (e.g., palladium for cross-coupling). Use Design of Experiments (DoE) to systematically vary factors (e.g., molar ratios, reaction time) and identify optimal conditions via response surface methodology . Monitor purity at each stage using HPLC (>95% purity threshold) .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Pair with High-Performance Liquid Chromatography (HPLC) to assess purity and stability under storage conditions (e.g., 4°C in inert atmospheres) . For crystalline forms, X-ray diffraction (XRD) provides definitive structural confirmation .

Q. How can initial biological activity screening be designed to evaluate potential therapeutic applications?

  • Methodology : Conduct in vitro assays targeting receptors implicated in neurological disorders (e.g., GABA-A for benzodiazepine analogs). Use cell-based models (e.g., HEK293 cells transfected with target receptors) to measure IC₅₀ values. Include positive controls (e.g., diazepam) and negative controls (solvent-only) to validate assay reliability. Statistical analysis (ANOVA) ensures reproducibility across triplicate experiments .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and regioselectivity during synthesis?

  • Methodology : Apply density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to model transition states and energy barriers for key steps like ring closure. Compare with experimental kinetic data to refine computational parameters. Quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate solvent effects and catalyst interactions .

Q. How can conflicting data from biological assays and computational predictions be resolved?

  • Methodology : Perform meta-analysis of datasets using tools like R or Python to identify outliers. Cross-validate in silico predictions with orthogonal experimental methods (e.g., surface plasmon resonance for binding affinity vs. computational docking scores). Consider confounding factors like compound aggregation or assay interference (e.g., luminescence quenching) .

Q. What strategies optimize enantioselective synthesis for chiral centers in this compound?

  • Methodology : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis. Use chiral stationary phase HPLC to separate enantiomers and determine enantiomeric excess (ee). Circular dichroism (CD) spectroscopy confirms absolute configuration. Kinetic resolution studies identify optimal reaction times for maximum ee .

Q. How can pharmacokinetic properties (e.g., bioavailability, metabolic stability) be systematically evaluated?

  • Methodology : Conduct in vitro ADME assays:

  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsomal stability tests (human/rat).
  • Excretion : Renal clearance via LC-MS/MS quantification in urine.
    Pair with in vivo rodent studies to correlate plasma half-life with computational predictions (e.g., QSAR models) .

Q. What advanced reactor designs improve scalability while maintaining product yield?

  • Methodology : Implement continuous-flow reactors for hazardous steps (e.g., exothermic reactions). Use computational fluid dynamics (CFD) simulations to model mixing efficiency and heat transfer. Compare batch vs. flow results in terms of space-time yield (STY) and impurity profiles .

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